molecular formula C22H19ClN2O3S B11208200 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11208200
M. Wt: 426.9 g/mol
InChI Key: GVAILLQFWRPENC-UHFFFAOYSA-N
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Description

9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (molecular formula: C₂₂H₁₉ClN₂O₃S, molecular weight: 426.915 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a thiophene ring and substituted with a 2,5-dimethoxyphenyl group at position 5 and a chlorine atom at position 9 . Its ChemSpider ID is 4251264, and it lacks defined stereocenters, suggesting a planar structure.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

9-chloro-5-(2,5-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19ClN2O3S/c1-26-14-6-8-19(27-2)16(11-14)22-25-18(12-17(24-25)21-4-3-9-29-21)15-10-13(23)5-7-20(15)28-22/h3-11,18,22H,12H2,1-2H3

InChI Key

GVAILLQFWRPENC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Common starting materials might include 2,5-dimethoxybenzaldehyde, thiophene derivatives, and chloro-substituted compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and high-throughput screening can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique properties in materials science and engineering.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and analogous derivatives (see References for data sources):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Evidence ID
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2,5-Dimethoxyphenyl, thiophen-2-yl C₂₂H₁₉ClN₂O₃S 426.915 Reference compound; thiophene and dimethoxy groups dominate electronic profile.
9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methoxyphenyl, 2,3,4-trimethoxyphenyl C₂₆H₂₅ClN₂O₅ 480.945 Increased methoxy substitution enhances polarity; larger molecular weight.
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Ethoxyphenyl, furan-2-yl C₂₃H₂₀ClN₂O₃ 425.874 Ethoxy group improves lipophilicity; furan replaces thiophene (lower aromatic stability).
9-Chloro-2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Phenyl, furan-2-yl C₂₁H₁₆ClN₂O₂ 375.82 Phenyl group introduces steric bulk; furan reduces electron density compared to thiophene.
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2,4-Dichlorophenyl, 4-fluorophenyl C₂₂H₁₄Cl₃FN₂O 447.72 Halogen-rich substituents enhance electronegativity; potential for stronger receptor binding.
9-Chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1′-cyclohexane] Spirocyclic cyclohexane, phenyl C₂₃H₂₂ClN₂O 381.89 Spirocyclic structure alters conformation; cyclohexane may improve metabolic stability.

Key Findings:

Steric and Conformational Variations :

  • The spirocyclic derivative () introduces a rigid cyclohexane ring, which may restrict rotational freedom and enhance selectivity in biological targets.
  • Bulky substituents like phenyl () or dichlorophenyl () increase steric hindrance, possibly impacting receptor accessibility.

Molecular Weight Trends :

  • Derivatives with multiple methoxy groups (e.g., ) or halogen atoms () have higher molecular weights, which could influence pharmacokinetic properties such as absorption and distribution.

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